Isradipine

Description

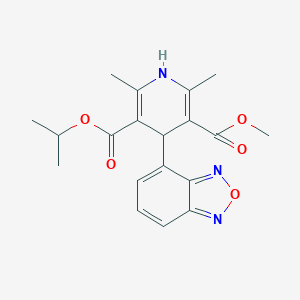

Structure

3D Structure

Properties

IUPAC Name |

3-O-methyl 5-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJIYCCIJYRONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023179 | |

| Record name | Isradipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isradipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble (< 10 mg/L at 37 °C), 2.28e-01 g/L | |

| Record name | Isradipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isradipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75695-93-1 | |

| Record name | Isradipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75695-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isradipine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075695931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isradipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | isradipine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isradipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+-)-Isopropyl methyl-4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISRADIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO1UK1S598 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isradipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168-170 °C, 168 - 170 °C | |

| Record name | Isradipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isradipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isradipine's Selectivity for Cav1.3 vs. Cav1.2 L-type Calcium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isradipine, a dihydropyridine (DHP) L-type calcium channel blocker, has garnered significant interest for its potential neuroprotective effects, particularly in the context of Parkinson's disease, where the Cav1.3 subtype is implicated. This document provides a comprehensive technical overview of the selectivity of this compound for Cav1.3 versus Cav1.2 L-type calcium channels. While generally considered a non-selective DHP, nuanced differences in its interaction with these two subtypes are evident and highly dependent on the experimental conditions, particularly the voltage state of the channel. This guide synthesizes key quantitative data, details common experimental methodologies, and visualizes the underlying mechanisms to provide a clear and thorough understanding for research and development professionals.

Introduction to this compound and L-type Calcium Channels

This compound is a potent L-type calcium channel blocker used in the treatment of hypertension.[1][2] Like other dihydropyridines, it primarily targets the α1 subunit of the L-type calcium channel, which forms the ion-conducting pore.[3][4] There are two predominant L-type calcium channel isoforms in the central nervous system and cardiovascular system: Cav1.2 and Cav1.3.[5][6][7][8][9] While both are sensitive to DHPs, they exhibit distinct biophysical properties, tissue distribution, and physiological roles.[5][7] Cav1.2 is the primary isoform in vascular smooth muscle and cardiac myocytes, while Cav1.3 is more prominently expressed in neurons, the sinoatrial node, and endocrine cells.[5][10] The differential roles of these channels have spurred investigation into the development of subtype-selective blockers, with a particular focus on Cav1.3 as a therapeutic target for neurological disorders like Parkinson's disease.[11][12][13]

Quantitative Analysis of this compound's Selectivity

The selectivity of this compound for Cav1.3 versus Cav1.2 is a subject of ongoing research, with varying results depending on the experimental paradigm. While some studies suggest a slight preference for Cav1.2, others indicate nearly equal potency, particularly in binding assays. The voltage-dependent nature of this compound's interaction with the channels is a critical factor in these discrepancies.

Table 1: Inhibitory Potency (IC50) of this compound on Cav1.2 and Cav1.3 Channels

| Channel Subtype | Cell Type | Method | Holding Potential (mV) | IC50 (nM) | Reference |

| Cav1.2 | tsA-201 | Whole-cell patch clamp | -50 | Lower than Cav1.3 | [14] |

| Cav1.3 (long) | tsA-201 | Whole-cell patch clamp | -90 | Higher than Cav1.2 | [14] |

| Cav1.3 (long) | tsA-201 | Whole-cell patch clamp | -50 | Significantly lower than at -90mV | [14] |

| Cav1.2 | HEK293 | Whole-cell patch clamp | aSM-like activity | 5-11 fold more sensitive than Cav1.3 | [15][16] |

| Cav1.3 | HEK293 | Whole-cell patch clamp | SN DA-like pacemaking | 5-11 fold less sensitive than Cav1.2 | [15][16] |

| Cav1.3 | tsA-201 | Whole-cell patch clamp | -89 | Higher | [17] |

| Cav1.3 | tsA-201 | Whole-cell patch clamp | -54 | Lower | [17] |

Table 2: Binding Affinity (Kd) of this compound for Cav1.2 and Cav1.3 Channels

| Channel Subtype | Preparation | Radioligand | Kd (pM) | Reference |

| Cav1.2 | Recombinant | (+)-[3H]this compound | Identical to Cav1.3 | [10] |

| Cav1.3 | Recombinant | (+)-[3H]this compound | Identical to Cav1.2 | [10] |

| L-type channels | Rat aorta microsomes | [3H]-isradipine | 140 ± 46 | [18][19] |

| L-type channels | Rat ileum microsomes | [3H]-isradipine | 68 ± 14 | [18][19] |

Mechanism of Action and Voltage-Dependency

This compound, like other DHPs, exhibits a voltage-dependent mechanism of action, preferentially binding to the inactivated state of the L-type calcium channel.[3][4][20] This "modulated receptor hypothesis" explains the apparent discrepancies in selectivity. Since Cav1.3 channels activate at more hyperpolarized potentials than Cav1.2 channels, the proportion of channels in the inactivated state at a given membrane potential differs between the two subtypes.[5] This differential gating behavior is a key determinant of this compound's apparent potency under varying physiological conditions.[11][14]

Caption: Voltage-dependent binding of this compound to L-type calcium channels.

Experimental Protocols

The determination of this compound's selectivity relies on two primary experimental techniques: patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through Cav1.2 and Cav1.3 channels expressed in heterologous systems (e.g., HEK293 or tsA-201 cells).

Methodology:

-

Cell Culture and Transfection: Cells are cultured and transiently transfected with plasmids encoding the α1, β, and α2δ subunits of either Cav1.2 or Cav1.3.

-

Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed. The extracellular solution typically contains Ba²⁺ as the charge carrier to avoid calcium-dependent inactivation.

-

Voltage Protocols: To assess voltage-dependent inhibition, concentration-response curves for this compound are generated at different holding potentials (e.g., -90 mV and -50 mV).[14][17] Cells are held at the respective potential, and depolarizing pulses are applied to elicit channel opening.

-

Data Analysis: The peak current amplitude is measured before and after the application of varying concentrations of this compound. The percentage of inhibition is calculated, and IC50 values are determined by fitting the data to the Hill equation.

Caption: Workflow for determining IC50 values using patch-clamp electrophysiology.

Radioligand Binding Assays

These assays measure the affinity of a radiolabeled ligand (e.g., [³H]-isradipine) to its receptor in membrane preparations.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing Cav1.2 or Cav1.3 channels.

-

Incubation: The membrane preparations are incubated with a fixed concentration of [³H]-isradipine and varying concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The dissociation constant (Kd) is determined by analyzing the competition binding data.

Caption: Workflow for determining Kd values using radioligand binding assays.

Signaling Pathways and Physiological Implications

The differential expression and function of Cav1.2 and Cav1.3 lead to distinct physiological consequences of their blockade. Cav1.2 is crucial for cardiovascular function, and its inhibition by this compound leads to vasodilation and a decrease in blood pressure.[3] Cav1.3 plays a significant role in neuronal pacemaking, particularly in substantia nigra dopaminergic neurons, and has been implicated in the pathophysiology of Parkinson's disease.[11][12] The therapeutic interest in this compound for Parkinson's disease stems from the hypothesis that reducing calcium influx through Cav1.3 channels could be neuroprotective.[13] However, clinical trials have yielded disappointing results, potentially due to the lack of significant Cav1.3 engagement at tolerable doses limited by Cav1.2-mediated side effects.[21][22]

Caption: Differential physiological effects of this compound via Cav1.2 and Cav1.3.

Conclusion

The selectivity of this compound for Cav1.3 versus Cav1.2 is not absolute and is highly dependent on the membrane potential. While radioligand binding studies show similar affinities, functional studies using patch-clamp electrophysiology reveal a state-dependent inhibition that can favor either subtype depending on the voltage protocol. This nuanced understanding is critical for the design and interpretation of studies investigating the therapeutic potential of this compound and for the development of next-generation, truly subtype-selective L-type calcium channel blockers. Future research should focus on elucidating the structural basis for these subtle differences in drug-channel interactions to enable the rational design of more selective compounds.

References

- 1. selleckchem.com [selleckchem.com]

- 2. drugs.com [drugs.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Cav1.2 and Cav1.3 L‐type calcium channels independently control short‐ and long‐term sensitization to pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ca1.2 and CaV1.3 neuronal L-type calcium channels: differential targeting and signaling to pCREB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cav1.2 and Cav1.3 L-type calcium channels operate in a similar voltage range but show different coupling to Ca(2+)-dependent conductances in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cav1.3‐selective inhibitors of voltage‐gated L‐type Ca2+ channels: Fact or (still) fiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI - Systemic this compound treatment diminishes calcium-dependent mitochondrial oxidant stress [jci.org]

- 12. Building a New ‘High Blood Pressure Drug’ to Treat Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]

- 13. The L-type channel antagonist this compound is neuroprotective in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jneurosci.org [jneurosci.org]

- 16. jneurosci.org [jneurosci.org]

- 17. researchgate.net [researchgate.net]

- 18. Radioligand and functional estimates of the interaction of the 1,4-dihydropyridines, this compound and lacidipine, with calcium channels in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Radioligand and functional estimates of the interaction of the 1,4-dihydropyridines, this compound and lacidipine, with calcium channels in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inactivation induced by pathogenic Cav1.3 L-type Ca2+-channel variants enhances sensitivity for dihydropyridine Ca2+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. neurologylive.com [neurologylive.com]

- 22. Blood pressure drug fails in phase 3 Parkinson's trial | Parkinson's UK [parkinsons.org.uk]

Unveiling the Off-Target Landscape of Isradipine: A Technical Guide Beyond L-Type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isradipine, a dihydropyridine calcium channel blocker, is well-established as a potent antagonist of L-type calcium channels (LTCCs), forming the basis of its therapeutic application in hypertension. However, a comprehensive understanding of a drug's molecular interactions extends beyond its primary target. This technical guide delves into the known and potential molecular targets of this compound beyond the well-characterized L-type calcium channels. Acknowledging these off-target interactions is crucial for a complete safety and efficacy profile, and may open new avenues for therapeutic development. This document provides a detailed overview of these alternative targets, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Core Molecular Interactions Beyond L-Type Calcium Channels

While this compound's affinity for L-type calcium channels is in the nanomolar range, emerging evidence indicates its interaction with other molecular targets, albeit at generally higher concentrations. These interactions, summarized below, may contribute to both the therapeutic and adverse effects of the drug.

Aldose Reductase Inhibition

A significant off-target interaction of this compound is its non-competitive inhibition of Aldose Reductase (AR), a key enzyme in the polyol pathway.[1] This pathway is implicated in the pathogenesis of diabetic complications.

| Target | Species | Inhibition Type | IC50 (µM) | Ki (µM) |

| Aldose Reductase | Sheep Kidney | Non-competitive | 5.87 | 2.07 ± 0.72 |

The polyol pathway becomes particularly active during hyperglycemia, leading to the accumulation of sorbitol, which can cause osmotic stress and cellular damage. By inhibiting Aldose Reductase, this compound can theoretically mitigate these downstream effects.

Modulation of the Serotonergic System

Studies suggest that this compound can indirectly modulate the serotonergic system. This interaction is complex and appears to be dose-dependent, potentially involving the 5-HT1A autoreceptors that regulate serotonin turnover.[2][3] Low doses of this compound have been observed to increase serotonin turnover, while higher doses appear to inhibit it. This suggests a modulatory role rather than a direct receptor antagonism or agonism.

The exact mechanism remains to be fully elucidated, but it is hypothesized that this compound's effect on calcium homeostasis in serotonergic neurons may alter the feedback mechanisms governed by 5-HT1A autoreceptors.

Interaction with T-type Calcium Channels

At high concentrations, this compound has been reported to inhibit low-threshold, or T-type, calcium channels. This interaction is of lower affinity and is non-stereoselective, distinguishing it from its high-affinity, stereoselective binding to L-type calcium channels. While not a primary off-target, this interaction could be relevant in specific experimental or high-dose clinical scenarios.

Experimental Protocols

Aldose Reductase Purification and Enzyme Inhibition Assay

The following protocol is a synthesized methodology based on standard practices for AR purification and enzyme kinetics.

Protocol Details:

-

Purification of Aldose Reductase from Sheep Kidney:

-

Fresh sheep kidneys are obtained, and the cortex is dissected and homogenized in a cold buffer (e.g., 10 mM sodium phosphate buffer, pH 7.2, containing 0.1 mM EDTA and 0.1 mM DTT).

-

The homogenate is centrifuged at high speed (e.g., 10,000 x g for 30 minutes at 4°C) to remove cellular debris.

-

The resulting supernatant is subjected to affinity chromatography using a resin such as Matrex Gel Orange A.

-

The column is washed extensively with the homogenization buffer, and the enzyme is eluted with a high salt buffer or a buffer containing a competitive inhibitor.

-

The eluted fractions containing AR activity are pooled and dialyzed against the storage buffer.

-

-

Enzyme Inhibition Assay:

-

The assay is performed in a quartz cuvette or a UV-transparent 96-well plate.

-

The reaction mixture contains phosphate buffer (pH 6.7), NADPH, purified AR, and varying concentrations of this compound (or vehicle control).

-

The mixture is pre-incubated at 37°C for a defined period (e.g., 5-10 minutes).

-

The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.

-

The initial reaction velocities are calculated, and the IC50 value for this compound is determined from the dose-response curve.

-

To determine the inhibition type and Ki, the assay is repeated with varying concentrations of both the substrate and this compound, and the data are analyzed using a Lineweaver-Burk plot.

-

Serotonin Turnover Measurement in Rat Brain

The following is a generalized protocol for assessing the effect of a compound on serotonin turnover.

Protocol Details:

-

Animal Treatment:

-

Male Sprague-Dawley rats are administered this compound intraperitoneally (i.p.) at various doses (e.g., 0.05, 0.5, and 5.0 mg/kg) or vehicle.

-

-

Brain Tissue Collection:

-

At a specified time after drug administration, animals are euthanized, and brains are rapidly dissected on ice.

-

Specific brain regions of interest (e.g., striatum, hippocampus, cortex) are isolated.

-

-

Neurotransmitter and Metabolite Analysis:

-

Brain tissue samples are homogenized in a suitable buffer (e.g., perchloric acid).

-

The homogenates are centrifuged, and the supernatants are collected for analysis.

-

The concentrations of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

-

Data Analysis:

-

The serotonin turnover is estimated by calculating the ratio of 5-HIAA to 5-HT.

-

Statistical analysis is performed to compare the turnover rates between the this compound-treated and vehicle-treated groups.

-

Broad-Spectrum Off-Target Screening

To comprehensively assess the off-target profile of a compound like this compound, a broad screening panel is an invaluable tool. While specific screening data for this compound is not publicly available, the following workflow illustrates the typical process employed by contract research organizations such as Eurofins or Cerep.

Workflow for a Standard Safety Screening Panel

A standard safety panel, such as the Eurofins SafetyScreen44, typically includes a battery of in vitro assays to assess the interaction of a test compound with a wide range of molecular targets known to be associated with adverse drug reactions. This includes a diverse array of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. The assays are usually conducted at a fixed concentration of the test compound (e.g., 10 µM) to identify potential "hits." Any significant interactions are then followed up with dose-response studies to determine the potency (IC50 or EC50) of the interaction.

Conclusion

While this compound's primary pharmacological action is the blockade of L-type calcium channels, this technical guide highlights the importance of considering its broader molecular interaction profile. The inhibition of Aldose Reductase represents a significant and quantifiable off-target activity with potential therapeutic implications in the context of diabetic complications. The modulation of the serotonergic system, although less direct, warrants further investigation to understand its contribution to the overall pharmacological effects of this compound. The low-affinity interaction with T-type calcium channels should also be noted for a complete profile. A comprehensive understanding of these off-target interactions is paramount for both basic research and clinical development, enabling a more informed assessment of this compound's therapeutic potential and safety. Future studies employing broad-spectrum screening panels will be instrumental in further delineating the complete off-target landscape of this widely used therapeutic agent.

References

- 1. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new method to measure brain serotonin synthesis in vivo. I. Theory and basic data for a biological model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of serotonin turnover in the rat brain using 6-fluorotryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

Isradipine's Role in Modulating Intracellular Calcium Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isradipine, a dihydropyridine calcium channel blocker, is a potent and selective antagonist of L-type voltage-gated calcium channels (L-VGCCs).[1] Its ability to modulate intracellular calcium (Ca²⁺) signaling pathways has established it as a valuable tool in cardiovascular therapy and a subject of intensive research for its neuroprotective potential.[2][3] This technical guide provides an in-depth exploration of this compound's mechanism of action, its impact on downstream signaling cascades, and detailed experimental protocols for its study.

Core Mechanism of Action

This compound exerts its primary effect by binding to the α1 subunit of L-type calcium channels, stabilizing them in an inactivated state.[4] This allosteric modulation inhibits the influx of extracellular Ca²⁺ into the cell upon membrane depolarization.[4] The consequence of this action is a reduction in the intracellular Ca²⁺ concentration, which in turn attenuates a multitude of Ca²⁺-dependent cellular processes.

Quantitative Data on this compound's Potency

The inhibitory potency of this compound on L-type calcium channels has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC₅₀) and the half-maximal effective concentration (EC₅₀) are key parameters for assessing its efficacy.

| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |

| EC₅₀ | 1.4 nM | Rabbit Aorta | Relaxation of depolarization- and Ca²⁺-induced contractions | |

| EC₂₅ | 0.45 nM | Guinea Pig Right Atria | Reduction in the rate of spontaneously beating atria | |

| IC₅₀ | 13 nM (plasma) | Mouse Model of Parkinson's Disease | Neuroprotection of dopaminergic cell bodies | [3] |

| IC₅₀ | 19 nM (plasma) | Mouse Model of Parkinson's Disease | Neuroprotection of dopaminergic terminals | [3] |

| IC₅₀ | ~5 nM | SNc DA neurons | Antagonism of Caᵥ1.3 channels at -60mV | [5] |

| Protective Concentration | 50-100 nM | MC65 Neuroblastoma Cells | Protection from Aβ-induced cytotoxicity | [1] |

Note: IC₅₀ and EC₅₀ values can vary depending on the specific L-type calcium channel subtype, the membrane potential, and the experimental model used.[6]

Modulation of Intracellular Calcium Signaling Pathways

The reduction in Ca²⁺ influx initiated by this compound triggers a cascade of downstream effects, significantly impacting various signaling pathways.

Smooth Muscle Contraction

In vascular smooth muscle cells, the influx of Ca²⁺ through L-type channels is a critical step in initiating contraction. By blocking this influx, this compound prevents the binding of Ca²⁺ to calmodulin, thereby inhibiting the activation of myosin light chain kinase (MLCK) and leading to vasodilation.[4]

This compound's effect on smooth muscle contraction.

Neuroprotection and Mitochondrial Function

In neurons, particularly the vulnerable dopaminergic neurons of the substantia nigra, sustained Ca²⁺ entry through L-type channels (specifically Caᵥ1.3) can lead to mitochondrial stress and increased production of reactive oxygen species (ROS).[7][8] this compound, by reducing this Ca²⁺ load, has been shown to diminish mitochondrial oxidant stress, decrease mitophagy (the removal of damaged mitochondria), and ultimately enhance neuronal survival.[7][8]

This compound's neuroprotective mechanism via mitochondrial pathway.

Gene Expression via CREB Phosphorylation

Intracellular Ca²⁺ is a key second messenger that can influence gene transcription through the activation of Ca²⁺/calmodulin-dependent protein kinases (CaMKs). These kinases can phosphorylate the transcription factor CREB (cAMP response element-binding protein) at Serine 133, leading to the recruitment of transcriptional co-activators and the expression of genes involved in neuronal plasticity and survival. While direct studies on this compound's effect on CREB are limited, its ability to modulate Ca²⁺ influx suggests a potential role in regulating this pathway.

Potential modulation of the CREB signaling pathway by this compound.

Experimental Protocols

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular Ca²⁺ concentration in cultured cells following treatment with this compound.[9][10][11]

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Dimethyl sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer, pH 7.2-7.4

-

Pluronic F-127 (optional, to aid dye solubilization)

-

Probenecid (optional, to inhibit dye extrusion)

-

Cultured cells of interest

-

This compound stock solution in DMSO

-

Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm) and emission detection at ~510 nm.

Procedure:

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

Prepare a 250 mM stock solution of Probenecid in a suitable buffer.

-

-

Cell Loading:

-

Culture cells to the desired confluency on coverslips or in multi-well plates suitable for fluorescence imaging.

-

Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 1-5 µM. If using, add Pluronic F-127 to a final concentration of 0.02-0.05% and Probenecid to a final concentration of 1-2.5 mM.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and dye concentration should be determined empirically for each cell type.

-

-

De-esterification and this compound Treatment:

-

After loading, wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Incubate the cells in HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.

-

Add this compound at the desired final concentrations to the cells. Include a vehicle control (DMSO).

-

-

Fluorescence Measurement:

-

Place the cells on the fluorescence microscope or in the plate reader.

-

Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular Ca²⁺ concentration.

-

-

Data Analysis:

-

Calculate the F340/F380 ratio for each time point and experimental condition.

-

Changes in the ratio over time reflect changes in intracellular Ca²⁺ levels.

-

For quantitative measurements, a calibration can be performed using Ca²⁺ ionophores (e.g., ionomycin) in the presence of known high and low Ca²⁺ concentrations to determine R_min and R_max.

-

Experimental workflow for intracellular calcium measurement.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the effect of this compound on L-type Ca²⁺ channel currents using the whole-cell patch-clamp technique.[12][13]

Materials:

-

Cells expressing L-type calcium channels (e.g., primary neurons, cardiomyocytes, or a heterologous expression system like HEK293 cells).

-

Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Extracellular solution (e.g., containing in mM: 140 TEA-Cl, 10 CaCl₂, 10 HEPES, pH 7.4 with TEA-OH).

-

Intracellular solution (e.g., containing in mM: 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.4 GTP-Tris, pH 7.2 with CsOH).

-

This compound stock solution in DMSO.

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Cell Preparation: Plate cells at a low density to allow for easy access with the patch pipette.

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a target cell.

-

Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the L-type Ca²⁺ channels in a closed state.

-

Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit Ca²⁺ currents.

-

Record the baseline Ca²⁺ currents.

-

-

This compound Application:

-

Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

-

Allow sufficient time for the drug to equilibrate.

-

-

Post-Drug Recording:

-

Repeat the series of depolarizing voltage steps and record the Ca²⁺ currents in the presence of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the Ca²⁺ currents before and after this compound application.

-

Construct current-voltage (I-V) curves to visualize the effect of this compound across a range of membrane potentials.

-

Calculate the percentage of inhibition at each voltage step to determine the IC₅₀.

-

Workflow for whole-cell patch-clamp experiments.

Conclusion

This compound's well-characterized role as a potent L-type calcium channel blocker makes it a valuable pharmacological agent and research tool. Its ability to modulate intracellular Ca²⁺ signaling has profound effects on a range of physiological processes, from smooth muscle contraction to neuronal survival. The experimental protocols detailed in this guide provide a foundation for further investigation into the nuanced effects of this compound on cellular function. As research continues to unravel the complexities of Ca²⁺ signaling in health and disease, the targeted modulation of these pathways with compounds like this compound holds significant therapeutic promise.

References

- 1. L-type voltage-gated calcium channel blockade with this compound as a therapeutic strategy for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | L-type Ca2+ channel Blocker | Hello Bio [hellobio.com]

- 3. The L-type channel antagonist this compound is neuroprotective in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. Ca2+ channel sensitivity towards the blocker this compound is affected by alternative splicing of the human alpha1C subunit gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Systemic this compound treatment diminishes calcium-dependent mitochondrial oxidant stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of this compound – Parkinson's Movement [parkinsonsmovement.com]

- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. moodle2.units.it [moodle2.units.it]

- 12. Voltage-dependent acceleration of Cav1.2 channel current decay by (+)- and (−)-isradipine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Voltage-dependent acceleration of Ca(v)1.2 channel current decay by (+)- and (-)-isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]

Isradipine's Impact on Endoplasmic Reticulum Stress in Neurons: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endoplasmic reticulum (ER) stress is an increasingly recognized pathological hallmark in a variety of neurodegenerative diseases, including Parkinson's and Alzheimer's disease. The ER is a critical organelle for protein folding and calcium homeostasis. Perturbations in these functions lead to the accumulation of unfolded or misfolded proteins, triggering a complex signaling network known as the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, chronic UPR activation can lead to apoptosis and neuronal cell death.

Isradipine, a dihydropyridine L-type calcium channel (LTCC) blocker, has demonstrated neuroprotective effects in several preclinical models of neurodegeneration.[1][2] Its primary mechanism of action is the inhibition of Ca2+ influx through Cav1.2 and Cav1.3 channels. Given the intimate relationship between intracellular calcium dysregulation and ER stress, there is a strong scientific rationale to hypothesize that this compound may confer its neuroprotective effects, at least in part, by mitigating ER stress in neurons. This technical guide will delve into the core concepts of ER stress, the potential mechanisms by which this compound could modulate these pathways, and provide detailed experimental protocols for investigating this hypothesis.

Core Concept: The Unfolded Protein Response (UPR)

The UPR is orchestrated by three main ER-resident transmembrane proteins: PERK, IRE1α, and ATF6. Under homeostatic conditions, these sensors are kept in an inactive state through their association with the ER chaperone GRP78/BiP. Upon the accumulation of unfolded proteins, GRP78/BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades.

-

The PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER. However, this also leads to the preferential translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP.

-

The IRE1α Pathway: Upon activation, IRE1α oligomerizes and its endoribonuclease activity unconventionally splices a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1). This results in a potent transcription factor, XBP1s, that upregulates genes involved in protein folding, ER-associated degradation (ERAD), and lipid biosynthesis.

-

The ATF6 Pathway: When released from GRP78/BiP, ATF6 translocates to the Golgi apparatus where it is cleaved by site-1 and site-2 proteases to release its cytosolic domain, a potent transcription factor that upregulates ER chaperones and ERAD components.

This compound and ER Stress: A Mechanistic Hypothesis

While direct experimental evidence explicitly linking this compound to the modulation of PERK, IRE1α, and ATF6 pathways in neurons is still emerging, a strong mechanistic link can be inferred from the well-established role of calcium in ER function.

The ER is the primary intracellular store of calcium, and the maintenance of a high luminal Ca2+ concentration is crucial for the proper functioning of calcium-dependent chaperones like calnexin and calreticulin. A sustained influx of extracellular Ca2+ through LTCCs, or its dysregulated release from the ER, can lead to ER calcium depletion, impairing the protein folding capacity and thereby inducing ER stress.

This compound, by blocking LTCCs, reduces the overall cytosolic calcium load. This could indirectly preserve ER calcium levels, support the function of ER chaperones, and consequently, alleviate the accumulation of unfolded proteins. This would, in turn, reduce the activation of the UPR sensors and mitigate the downstream pro-apoptotic signaling.

Quantitative Data Summary

While direct quantitative data on this compound's effect on ER stress markers is limited in the current literature, the following tables summarize relevant data on its neuroprotective effects and the effects of other compounds on ER stress markers, which can serve as a reference for designing future experiments.

Table 1: Neuroprotective Effects of this compound in a Parkinson's Disease Model

| Treatment Group | Striatal TH Fiber Density (% of control) | SNc TH Positive Cells (% of control) | Plasma this compound (nM) |

| Vehicle + 6-OHDA | ~10% | ~30% | 0 |

| This compound + 6-OHDA | Dose-dependent protection | Dose-dependent protection | IC50 ≈ 19 nM |

Data synthesized from a study by Ilijic et al. (2011).[2] TH: Tyrosine Hydroxylase, a marker for dopaminergic neurons. SNc: Substantia nigra pars compacta.

Table 2: Modulation of ER Stress Markers by a Chemical Chaperone (4-PBA) in Hippocampal Neurons

| Treatment Group | GRP78 Expression (fold change) | CHOP Expression (fold change) | Cleaved Caspase-12 (fold change) |

| Control | 1.0 | 1.0 | 1.0 |

| Tunicamycin (ER stress inducer) | 3.5 | 4.2 | 3.8 |

| Tunicamycin + 4-PBA | 1.8 | 2.1 | 1.9 |

Hypothetical data based on the known effects of 4-PBA on ER stress.

Experimental Protocols

Induction of ER Stress in Neuronal Cell Culture (SH-SY5Y)

This protocol describes the induction of ER stress in the human neuroblastoma cell line SH-SY5Y using tunicamycin, a well-established ER stress inducer that inhibits N-linked glycosylation.

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

Tunicamycin (from Streptomyces sp.)

-

This compound

-

DMSO (vehicle control)

-

6-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed SH-SY5Y cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

-

Prepare stock solutions of tunicamycin (e.g., 1 mg/mL in DMSO) and this compound (e.g., 10 mM in DMSO).

-

On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentrations of tunicamycin (e.g., 1-5 µg/mL) and/or this compound (e.g., 1-10 µM).[3] A vehicle control (DMSO) should be included.

-

For pre-treatment experiments, add this compound or vehicle 1-2 hours before the addition of tunicamycin.

-

Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, wash the cells with ice-cold PBS and proceed with downstream analysis (e.g., Western blotting, RT-qPCR, or immunofluorescence).

Western Blotting for ER Stress Markers

This protocol details the detection of key ER stress proteins by Western blotting.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GRP78/BiP, anti-phospho-PERK, anti-PERK, anti-phospho-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-XBP1s, anti-ATF6, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Real-Time Quantitative PCR (RT-qPCR) for UPR Gene Expression

This protocol allows for the quantification of mRNA levels of UPR target genes.

Materials:

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (e.g., HSPA5 (GRP78), DDIT3 (CHOP), spliced XBP1, ATF4) and a reference gene (e.g., GAPDH or ACTB)

-

RT-qPCR instrument

Procedure:

-

Extract total RNA from treated cells and assess its quality and quantity.

-

Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

-

Set up the qPCR reaction with the qPCR master mix, cDNA, and specific primers.

-

Run the qPCR program on a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Immunofluorescence for ER Stress Marker Localization

This protocol enables the visualization of the subcellular localization of ER stress markers.

Materials:

-

Cells grown on coverslips in 24-well plates

-

4% paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary and fluorescently-labeled secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells on coverslips as described in Protocol 1.

-

Wash with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific binding with blocking solution for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash with PBS and incubate with fluorescently-labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.

-

Wash with PBS and mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope.

Mandatory Visualizations

Caption: The three canonical pathways of the Unfolded Protein Response (UPR).

Caption: Experimental workflow for investigating this compound's effect on ER stress.

Caption: Proposed mechanism of this compound's impact on ER stress via calcium homeostasis.

Conclusion

The neuroprotective properties of this compound are well-documented, with a primary focus on its ability to mitigate mitochondrial oxidative stress through the blockade of L-type calcium channels. This guide posits a complementary or synergistic mechanism involving the attenuation of endoplasmic reticulum stress. By stabilizing intracellular calcium homeostasis, this compound may alleviate the protein folding burden on the ER, thereby reducing the activation of the pro-apoptotic arms of the Unfolded Protein Response. The experimental protocols and conceptual frameworks provided herein offer a robust starting point for researchers to rigorously test this hypothesis and further elucidate the multifaceted neuroprotective actions of this compound. Such investigations are crucial for the continued development and optimization of therapeutic strategies for a range of devastating neurodegenerative disorders.

References

The Anti-Inflammatory Potential of Isradipine in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of Isradipine, a dihydropyridine L-type calcium channel (LTCC) blocker, within the central nervous system (CNS). By modulating intracellular calcium homeostasis, this compound presents a compelling, albeit complex, therapeutic avenue for neurodegenerative diseases and CNS injuries where neuroinflammation is a key pathological driver. This document synthesizes preclinical evidence, details relevant experimental methodologies, and visualizes the core signaling pathways implicated in its mechanism of action.

Core Mechanism of Action: Regulation of Calcium Dysregulation

This compound's primary mechanism of action is the blockade of L-type calcium channels, specifically the Cav1.2 and Cav1.3 subunits, which are expressed on various cell types within the CNS, including neurons and glial cells.[1][2] In numerous neurodegenerative conditions, such as Alzheimer's disease (AD) and Parkinson's disease (PD), dysregulation of intracellular calcium is a central pathological feature.[2][3] this compound's potential to mitigate neuroinflammation stems from its ability to attenuate this calcium dysregulation, thereby influencing downstream inflammatory cascades.

Evidence of Anti-Inflammatory and Neuroprotective Effects

Preclinical studies across various models of CNS disorders have demonstrated the neuroprotective and potential anti-inflammatory effects of this compound.

Parkinson's Disease (PD)

In animal models of PD, this compound has shown promise in protecting dopaminergic neurons. This neuroprotection is strongly linked to the reduction of mitochondrial oxidative stress, a key driver of inflammation and neuronal death.[4][5][6][7] By blocking calcium entry through Cav1 channels, this compound lessens the metabolic burden on mitochondria, thereby reducing the production of reactive oxygen species (ROS).[7]

Alzheimer's Disease (AD)

In the context of AD, this compound has been shown to attenuate the neurotoxicity induced by beta-amyloid (Aβ) oligomers by suppressing calcium influx.[2][3] However, its direct impact on microglial-mediated neuroinflammation in AD models is less clear. One study using the 5XFAD mouse model found that while this compound reduced Aβ-associated dystrophic neurites, it did not significantly alter the phenotype of plaque-associated microglia.[1] This suggests that in this particular model, the primary therapeutic effect of this compound may be neuron-centric rather than directly modulating microglial inflammatory responses.[1]

Stroke

Animal models of stroke have demonstrated that this compound can reduce infarct size, pointing to its neuroprotective capabilities in acute brain injury.[8][9][10][11][12] This effect is likely a combination of its antihypertensive properties and direct cellular mechanisms that may include the attenuation of post-ischemic inflammation.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound.

| Model | Treatment | Key Finding | Quantitative Result | Reference |

| 6-OHDA Mouse Model of PD | This compound | Neuroprotection of dopaminergic neurons | Dose-dependent sparing of DA fibers and cell bodies | [7] |

| 5XFAD Mouse Model of AD | This compound (3 mg/kg/day for 30 days) | Reduction in dystrophic neurites | Age-dependent reduction | [1] |

| 5XFAD Mouse Model of AD | This compound (3 mg/kg/day for 30 days) | Aβ plaque burden | Trending decrease in 9-month-old mice | [1] |

| 5XFAD Mouse Model of AD | This compound (3 mg/kg/day for 30 days) | Microglia plaque coverage | No significant change | [1] |

| Rat Model of Embolic Stroke | This compound | Reduction in infarct size | Dose-dependent reduction | [10] |

Key Signaling Pathways and Experimental Workflows

The anti-inflammatory and neuroprotective effects of this compound are mediated through specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for their investigation.

Figure 1. this compound's mechanism of action in reducing neuroinflammation.

References

- 1. L-type calcium channel antagonist this compound age-dependently decreases plaque associated dystrophic neurites in 5XFAD mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium channel blocking as a therapeutic strategy for Alzheimer's disease: the case for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium channel blocking as a therapeutic strategy for Alzheimer’s disease: the case for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systemic this compound treatment diminishes calcium-dependent mitochondrial oxidant stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. parkinsonsmovement.com [parkinsonsmovement.com]

- 6. Systemic this compound treatment diminishes calcium-dependent mitochondrial oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The L-type channel antagonist this compound is neuroprotective in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental studies with this compound in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound in patients with acute ischaemic cerebral infarction. An overview of the ASCLEPIOS Programme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Treatment of hypertension with this compound reduces infarct size following stroke in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protective effects of antihypertensive treatment with this compound on the consequences of cerebral ischaemia in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of diffusion-weighted MRI and neurological deficit scores to demonstrate beneficial effects of this compound in a rat model of focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Isradipine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties and solubility characteristics of isradipine, a potent dihydropyridine calcium channel blocker, and its structurally related derivatives. Understanding these properties is paramount for drug development, from formulation design to predicting in vivo performance. This document details experimental methodologies for determining these properties and presents a comparative analysis of this compound with other key dihydropyridine derivatives.

Physicochemical Properties of this compound and Derivatives

This compound and its derivatives are a class of organic compounds characterized by a dihydropyridine ring structure. These compounds are widely used in the management of hypertension. Their therapeutic efficacy is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles.

Data Summary

The following table summarizes the key physicochemical parameters for this compound and selected dihydropyridine derivatives: nifedipine, felodipine, and amlodipine. These derivatives are widely recognized calcium channel blockers and provide a basis for comparative analysis.

| Property | This compound | Nifedipine | Felodipine | Amlodipine |

| Molecular Formula | C₁₉H₂₁N₃O₅ | C₁ⱇH₁₈N₂O₆ | C₁₈H₁₉Cl₂NO₄ | C₂₀H₂₅ClN₂O₅ |

| Molecular Weight ( g/mol ) | 371.39 | 346.33 | 384.25 | 408.9 |

| Melting Point (°C) | 168-170[1] | 172-174[2] | 145[3] | 199-201[4] |

| pKa | Not Experimentally Reported | Not Applicable (neutral) | Not Applicable (neutral) | 8.6 (weak base)[5] |

| LogP (Octanol/Water) | 3.96 - 4.28[1][6] | 2.2 - 2.5 | 3.86[3] | 3.0[4] |

| Aqueous Solubility | Practically insoluble (<10 mg/L at 37°C)[1][7] | Practically insoluble in water[2] | 0.5 mg/L | Slightly soluble in water[4][5] |

| Solubility in Organic Solvents | Soluble in ethanol; freely soluble in acetone, chloroform, and methylene chloride.[7] Soluble in DMSO (50mM) and ethanol (20mM).[8] | Soluble in acetone, chloroform, ethyl acetate, methanol, and ethanol.[9] | Soluble in dichloromethane and ethanol.[10] | Freely soluble in methanol; sparingly soluble in anhydrous ethanol.[5] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial. The following sections detail the standard experimental methodologies for measuring solubility, lipophilicity (LogP), and the acid dissociation constant (pKa).

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[11]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Detailed Protocol:

-

Preparation: Add an excess amount of the this compound derivative to a glass flask or vial. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Solvent Addition: Add a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4) to the flask.

-

Equilibration: Seal the flask and place it in a temperature-controlled shaker or incubator (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[12][13]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated solution from the solid phase by centrifugation or filtration using a chemically inert filter (e.g., 0.22 µm PTFE).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Calculate the solubility from the measured concentration. The experiment should be performed in triplicate to ensure reproducibility.

Experimental workflow for the shake-flask solubility determination method.

Determination of Lipophilicity (LogP) by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating the octanol-water partition coefficient (LogP).

Principle: The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known LogP values.

Detailed Protocol:

-

System Preparation: Use a C18 or similar reversed-phase column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration Standards: Prepare solutions of at least five to six reference compounds with accurately known LogP values spanning a range that includes the expected LogP of the analyte.

-

Chromatographic Analysis: Inject the standard solutions and the test compound solution into the HPLC system under isocratic conditions. Record the retention time for each compound.

-

Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time (retention time of an unretained compound).

-

Calibration Curve: Plot log(k') versus the known LogP values for the reference compounds. Perform a linear regression analysis to obtain the calibration curve.

-

LogP Determination: Determine the log(k') for the this compound derivative and use the regression equation from the calibration curve to calculate its LogP value.

Workflow for LogP determination by RP-HPLC.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[14]

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of the this compound derivative in a suitable solvent system. For poorly water-soluble compounds, a co-solvent system (e.g., methanol-water) may be necessary. The final concentration should be around 1 mM.[14]

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide.[14]

-

Titration: Add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to the sample solution.[14]

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve. The titration should be repeated at least three times.[14]

Signaling Pathway of this compound and Derivatives

This compound and other dihydropyridine derivatives exert their therapeutic effects by acting as L-type calcium channel blockers.[6]

Mechanism of Action:

-

Binding to L-type Calcium Channels: These drugs bind to the α1 subunit of the L-type voltage-gated calcium channels, which are predominantly found in vascular smooth muscle cells.[7]

-

Inhibition of Calcium Influx: This binding stabilizes the inactive state of the channel, thereby inhibiting the influx of extracellular calcium ions into the cell.

-

Vasodilation: The reduced intracellular calcium concentration in vascular smooth muscle cells leads to relaxation and vasodilation.

-

Blood Pressure Reduction: The resulting decrease in peripheral vascular resistance leads to a reduction in blood pressure.

Signaling pathway of this compound and its derivatives as L-type calcium channel blockers.

References

- 1. JCI - The L-type calcium channel in the heart: the beat goes on [jci.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. AMLODIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Neuronal L-Type Calcium Channel Signaling to the Nucleus Requires a Novel CaMKIIα-Shank3 Interaction | Journal of Neuroscience [jneurosci.org]

- 7. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | L-type Ca2+ channel Blocker | Hello Bio [hellobio.com]

- 9. Nifedipine | 21829-25-4 [chemicalbook.com]

- 10. Felodipine - Wikipedia [en.wikipedia.org]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Methodological & Application

Application Notes and Protocols: Isradipine Administration in the 6-OHDA Mouse Model of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the administration of isradipine in the 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease. This document outlines the experimental procedures, data presentation, and relevant signaling pathways to guide researchers in investigating the neuroprotective effects of this compound.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNc).[1][2][3] The 6-hydroxydopamine (6-OHDA) mouse model is a widely used tool to replicate the dopaminergic neurodegeneration observed in PD.[4][5][6][7][8] this compound, a dihydropyridine L-type calcium channel blocker, has shown neuroprotective potential in preclinical models of PD by mitigating the vulnerability of DA neurons to toxins.[1][2][3][9][10] This protocol details the methodology for evaluating the neuroprotective efficacy of this compound in the 6-OHDA mouse model.

Experimental Protocols

6-OHDA Lesioning Protocol

This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a progressive loss of dopaminergic neurons.

Materials:

-

6-hydroxydopamine hydrobromide (Sigma-Aldrich)

-

Desipramine hydrochloride (Sigma-Aldrich)

-

Pargyline hydrochloride (Sigma-Aldrich)

-

Sterile 0.9% saline

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL) with a 33-gauge needle

-

Heating pad

-

Post-operative care supplies (e.g., subcutaneous fluids, soft food)

Procedure:

-

Animal Preparation:

-

Preparation of Solutions:

-

Desipramine/Pargyline Solution: Prepare a solution containing 2.5 mg/mL desipramine and 0.5 mg/mL pargyline in sterile saline.[6] This solution protects noradrenergic neurons from 6-OHDA uptake.

-

6-OHDA Solution: Immediately before surgery, prepare a solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. Common concentrations range from 1 to 5 µg/µL.[5][6] The solution should be protected from light and kept on ice.

-

-

Surgical Procedure:

-

Anesthetize the mouse using isoflurane.

-

Secure the mouse in a stereotaxic apparatus.

-

Administer desipramine/pargyline solution (10 mL/kg, i.p.) 30 minutes before 6-OHDA injection.

-

Create a small incision in the scalp to expose the skull.

-

Drill a small hole at the desired stereotaxic coordinates for the medial forebrain bundle.

-

Slowly inject 1-2 µL of the 6-OHDA solution into the MFB.

-

Leave the needle in place for 5-10 minutes after injection to allow for diffusion before slowly retracting it.

-

Suture the incision and provide post-operative care, including subcutaneous saline for hydration and soft food.[5][6]

-

This compound Administration Protocol

Systemic administration of this compound can be achieved through various methods, including subcutaneous implantation of osmotic minipumps or daily injections.

Materials:

-

This compound

-

Vehicle (e.g., 2% DMSO in saline, polyethylene glycol)

-

Osmotic minipumps (for continuous delivery)

-

Syringes and needles (for daily injections)

Procedure (Option 1: Continuous Delivery via Osmotic Minipumps):

-

Begin this compound treatment prior to or concurrently with the 6-OHDA lesioning.

-

Dissolve this compound in an appropriate vehicle to the desired concentration for the minipumps. A dose of 3 µg/g body weight/day has been shown to be effective.[12]

-

Anesthetize the mouse and make a small subcutaneous incision on the back.

-

Implant the filled osmotic minipump subcutaneously and suture the incision. The pump will provide continuous release of this compound for a specified duration.

Procedure (Option 2: Daily Injections):

-

Dissolve this compound in a suitable vehicle. A common dose is 3 mg/kg.[13]

-

Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection daily, starting before or at the time of the 6-OHDA lesion.

Behavioral Assessment

Behavioral tests are crucial to assess the motor deficits induced by the 6-OHDA lesion and the potential therapeutic effects of this compound.

Common Behavioral Tests:

-

Cylinder Test: Assesses forelimb use asymmetry. Mice are placed in a transparent cylinder, and the number of wall touches with the ipsilateral and contralateral forelimbs is recorded.

-

Amphetamine-Induced Rotation Test: Measures rotational asymmetry. Following an injection of amphetamine, the number of full 360° rotations in both directions is counted.[14]

-

Rotarod Test: Evaluates motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured.[14]

Data Presentation

The following tables summarize quantitative data from representative studies investigating the effects of this compound in the 6-OHDA mouse model.

| Treatment Group | Striatal TH Fiber Density (% of Control) | SNc TH+ Neuron Count (% of Control) | Reference |

| 6-OHDA + Vehicle | ~10% | ~30% | [1] |

| 6-OHDA + this compound | Dose-dependent increase | Dose-dependent increase | [1] |

| Behavioral Test | 6-OHDA + Vehicle Outcome | 6-OHDA + this compound Outcome | Reference |

| Amphetamine-Induced Rotations | Significant ipsilateral rotations | Reduction in rotations | [14] |

| Cylinder Test | Reduced contralateral limb use | Improved contralateral limb use | [14] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Neuroprotective Effect

The neuroprotective effect of this compound is primarily attributed to its blockade of L-type calcium channels, particularly the Cav1.3 subtype, which are highly expressed in SNc dopaminergic neurons. This action is thought to reduce calcium-dependent mitochondrial oxidant stress.[13][15]

Caption: this compound blocks L-type calcium channels, reducing calcium influx and mitochondrial stress.

Experimental Workflow

The following diagram illustrates the typical experimental workflow for evaluating this compound in the 6-OHDA mouse model.

Caption: Experimental workflow from animal preparation to final analysis.

References

- 1. The L-type channel antagonist this compound is neuroprotective in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The L-type channel antagonist this compound is neuroprotective in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 5. researchgate.net [researchgate.net]

- 6. 6-OHDA mouse model of Parkinson's disease [protocols.io]

- 7. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. View of Improving well-being and survival in the 6-OHDA lesion model of Parkinson´s disease in mice: Literature review and step-by-step protocol | Scandinavian Journal of Laboratory Animal Science [ojs.utlib.ee]

- 9. brieflands.com [brieflands.com]

- 10. researchgate.net [researchgate.net]